molecular formula C19H22N4O2 B2928842 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396879-31-4

1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Cat. No.: B2928842
CAS No.: 1396879-31-4
M. Wt: 338.411
InChI Key: SXYNVGPESILBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Scientific Research Applications

Recent Therapeutic Applications of Pyrazolines

Pyrazoline derivatives, structurally related to "1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea", exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These compounds are explored for their applications in treating various diseases, highlighting the diverse therapeutic potential of pyrazoline-based structures (Shaaban, Mayhoub, & Farag, 2012).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The scaffold of pyrazolo[3,4-b]pyridine, closely related to the query compound, is versatile in interacting with kinases, making it a crucial element in designing kinase inhibitors. This versatility has led to numerous patents and research efforts to develop inhibitors for a broad range of kinase targets, underscoring its significant role in therapeutic applications, particularly in cancer treatment (Wenglowsky, 2013).

Applications in Drug Design

Ureas, including compounds like "this compound", play a crucial role in drug design due to their unique hydrogen binding capabilities. These functional groups are incorporated into small molecules to modulate selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules, showcasing the importance of urea moiety in medicinal chemistry (Jagtap, Kondekar, Sadani, & Chern, 2017).

Urease Inhibitors for Gastric and Urinary Tract Infections

Urea derivatives have been studied as urease inhibitors, offering potential therapeutic applications for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. This research highlights the therapeutic potential of targeting urease with specific inhibitors, indicating the broad applicability of urea derivatives in treating infections (Kosikowska & Berlicki, 2011).

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-2-3-12-25-17-9-7-16(8-10-17)22-19(24)20-13-15-14-21-23-11-5-4-6-18(15)23/h4-11,14H,2-3,12-13H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYNVGPESILBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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